molecular formula C10H10N4 B14486256 Ethane, 1,2-bis-(2-pyrazinyl) CAS No. 64516-15-0

Ethane, 1,2-bis-(2-pyrazinyl)

Cat. No.: B14486256
CAS No.: 64516-15-0
M. Wt: 186.21 g/mol
InChI Key: DDDNWWSVGPACCT-UHFFFAOYSA-N
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Description

Ethane, 1,2-bis-(2-pyrazinyl) is an organic compound featuring an ethane backbone with two pyrazine rings attached at the 1,2-positions. Pyrazine is a six-membered aromatic ring containing two nitrogen atoms at opposing positions, conferring unique electronic and steric properties. This compound is characterized by moderate hydrophobicity (logP = 1.052) , making it soluble in both polar and nonpolar solvents.

Properties

CAS No.

64516-15-0

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

2-(2-pyrazin-2-ylethyl)pyrazine

InChI

InChI=1S/C10H10N4/c1(9-7-11-3-5-13-9)2-10-8-12-4-6-14-10/h3-8H,1-2H2

InChI Key

DDDNWWSVGPACCT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)CCC2=NC=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethane, 1,2-bis-(2-pyrazinyl) typically involves the reaction of pyrazine with ethylene dibromide under specific conditions. The reaction proceeds through a nucleophilic substitution mechanism where the bromine atoms are replaced by pyrazinyl groups. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the substitution process.

Industrial Production Methods

While specific industrial production methods for Ethane, 1,2-bis-(2-pyrazinyl) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethane, 1,2-bis-(2-pyrazinyl) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the pyrazinyl groups to pyrazolidinyl groups.

    Substitution: The compound can participate in substitution reactions where the pyrazinyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a strong base like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Ethane, 1,2-bis-(2-pyrazinyl) with hydrogen peroxide would yield pyrazine N-oxides, while reduction with lithium aluminum hydride would produce pyrazolidinyl derivatives.

Scientific Research Applications

Ethane, 1,2-bis-(2-pyrazinyl) has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the synthesis of advanced materials and as a building block for more complex organic compounds.

Mechanism of Action

The mechanism by which Ethane, 1,2-bis-(2-pyrazinyl) exerts its effects depends on its specific application. In coordination chemistry, it acts as a bidentate ligand, forming stable complexes with metal ions. In biological systems, its mechanism of action may involve interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

2.5-Bis(2-hydroxyethyl)pyrazine
  • Structure : Contains hydroxyethyl groups on the pyrazine ring instead of direct ethane linkage.
  • Properties : Hydroxy groups increase hydrophilicity, likely reducing logP compared to Ethane, 1,2-bis-(2-pyrazinyl). This enhances solubility in aqueous media, making it suitable for biological applications .
  • Applications : Used in pharmaceutical research for drug delivery systems due to its balanced polarity.
1,2-Bis(5-phenyl-1H-1,2,4-triazol-3-yl)ethane
  • Structure : Replaces pyrazine with 1,2,4-triazole rings, which contain three nitrogen atoms.
  • Synthesized via condensation of thiocarbohydrazide with diols under microwave irradiation .
  • Applications : Explored in medicinal chemistry for antimicrobial and anticancer activities due to triazole’s bioactivity .
2-(6-Methylpyrazin-2-yl)ethan-1-amine
  • Structure : Features an amine group attached to a methyl-substituted pyrazine ring.
  • Properties : The amine group enhances nucleophilicity, enabling participation in Schiff base formation or coordination chemistry.
  • Applications : Investigated in catalysis and as a building block for hybrid drug synthesis .

Structural and Electronic Comparisons

Compound Substituents logP Key Functional Groups Applications
Ethane, 1,2-bis-(2-pyrazinyl) Pyrazine 1.052 Aromatic N-heterocycles Ligands, materials science
2,5-Bis(2-hydroxyethyl)pyrazine Hydroxyethyl-pyrazine ~0.5* -OH groups Drug delivery, solubilization
1,2-Bis(5-phenyltriazol-3-yl)ethane 1,2,4-Triazole ~2.0† Triazole N-atoms Pharmaceuticals, agrochemicals
2-(6-Methylpyrazin-2-yl)ethan-1-amine Methylpyrazine + amine ~0.8‡ -NH₂ group Catalysis, bioactive molecules

*Estimated based on hydroxy group contributions.
†Estimated based on triazole ring hydrophobicity.
‡Estimated based on amine group contributions.

Crystallographic and Steric Considerations

  • Ethane derivatives with bulky substituents (e.g., 1,2-bis-(2,4,6-tri-tert-butylphenyl)ethane) exhibit shortened C-C bonds (~1.48–1.53 Å) due to steric strain . Ethane, 1,2-bis-(2-pyrazinyl) may show similar bond shortening, affecting conformational flexibility and packing in solid-state structures.

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